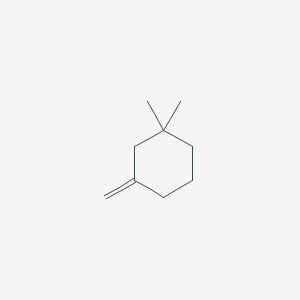
1,1-Dimethyl-3-methylidenecyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.
准备方法
The synthesis of 1,1-Dimethyl-3-methylidenecyclohexane can be achieved through several routes. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base, followed by a Wittig reaction to introduce the methylene group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
1,1-Dimethyl-3-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, leading to the formation of halogenated derivatives
科学研究应用
1,1-Dimethyl-3-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,1-Dimethyl-3-methylidenecyclohexane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
相似化合物的比较
1,1-Dimethyl-3-methylidenecyclohexane can be compared with other similar compounds, such as:
Methylidenecyclohexane: Lacks the two methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,1-Dimethylcyclohexane: Lacks the methylene group, leading to differences in chemical behavior and applications.
1-Methyl-3-methylenecyclohexane:
属性
CAS 编号 |
52291-22-2 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h1,4-7H2,2-3H3 |
InChI 键 |
ZDHCJFGRHGEJBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(=C)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















